REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[NH:12][CH:13]([NH:15][C:16]1[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=1[CH3:24])C.[CH2:25](OC(OCC)OCC)[CH3:26].C(O)(=O)C>O>[Cl-:1].[CH3:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[NH+:12]1[CH2:26][CH2:25][N:15]([C:16]2[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=2[CH3:24])[CH2:13]1 |f:0.1.2,6.7|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride
|
Quantity
|
20.18 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC1=C(C(=CC(=C1)C)C)NC(C)NC1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an internal thermometer
|
Type
|
DISTILLATION
|
Details
|
a short path distillation head
|
Type
|
CUSTOM
|
Details
|
was placed in a 130° C.
|
Type
|
TEMPERATURE
|
Details
|
As the beige slurry was heated
|
Type
|
DISTILLATION
|
Details
|
to distill away from the reaction mixture which itself
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
was continued until distillation
|
Type
|
CUSTOM
|
Details
|
was 120° C
|
Type
|
CUSTOM
|
Details
|
The solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
Vacuum drying
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CC1=C(C(=CC(=C1)C)C)[NH+]1CN(CC1)C1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.21 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |